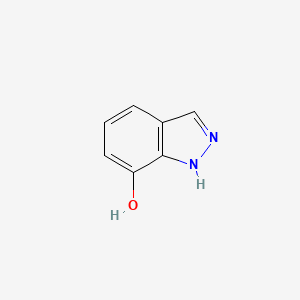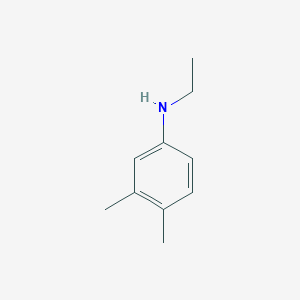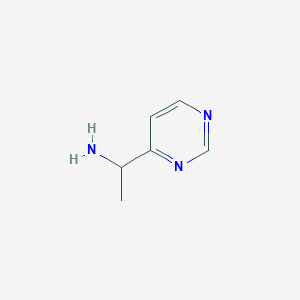
2-甲基-4,5,6,7-四氢-2H-吲唑-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (EMTI) is a synthetic small molecule compound with a variety of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. EMTI has also been studied for its effects on biochemical and physiological processes, as well as for its potential use in laboratory experiments.
科学研究应用
合成和化学性质
- 乙基 2-甲基-2,3-丁二烯酸酯,一种类似的化合物,已用于通过膦催化的 [4 + 2] 环化合成高度官能化的四氢吡啶。此过程产生乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有优异的产率和完全的区域选择性 (Zhu 等,2003)。
- 乙基 2-(2,6-二氧环己基)-2-氧代乙酸酯,另一种相关化合物,已用于合成具有抗菌特性的新型吲唑轴二唑衍生物 (Ghelani 等,2017)。
- 已合成多种乙基-1H-吲唑-3-羧酸酯衍生物,并测试了它们在大鼠中的潜在抗关节炎作用和急性毒性。乙基-5-甲基-N1-对氯苯甲酰-1H-吲唑-3-羧酸酯在较低剂量下显示出有希望的抗关节炎作用 (Bistocchi 等,1981)。
生物学和医学研究
- 一项关于合成新型 1H-吲唑衍生物(包括乙基 4-(1-苄基-1H-吲唑-3-基)苯甲酸酯 (YD-3))以及它们对癌细胞和 HL-60 细胞分化和增殖的影响的研究,突出了这些化合物在癌症研究中的潜力 (郭瓊文,2006)。
- 4,5,6,7-四氢吲唑-5-羧酸的合成和抗炎作用,包括对它们在角叉菜胶水肿试验中疗效的研究,提供了对它们潜在治疗应用的见解 (Nagakura 等,1979)。
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to induce changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis, which are typically influenced by kinases such as chk1, chk2, and h-sgk .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and apoptosis .
生化分析
Biochemical Properties
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cell’s response to external stimuli . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
属性
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLVLRNQZNFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



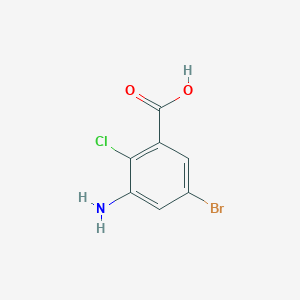
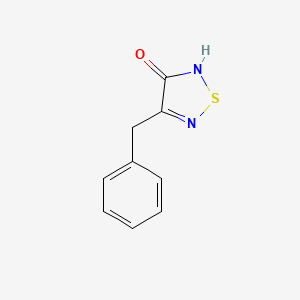


![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

